
2,3,4,5-Tétrahydro-1H-3-benzazépine-7-amine
Vue d'ensemble
Description
FK866 est un inhibiteur non compétitif hautement spécifique de la nicotinamide phosphoribosyltransférase (NAPRT), une enzyme cruciale pour la biosynthèse du nicotinamide adénine dinucléotide (NAD) à partir de la nicotinamide . Ce composé a suscité un intérêt considérable en raison de son mécanisme unique d'induction de l'apoptose dans les cellules tumorales en appauvrissant les niveaux intracellulaires de NAD .
Applications De Recherche Scientifique
Chemical Properties and Background
- Molecular Formula: C10H14N2
- Molecular Weight: 162.23 g/mol
- CAS Number: 107393-73-7
This compound is structurally related to benzazepines, a class of compounds known for their potential therapeutic effects.
Neurological Research
One of the notable applications of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine is in the development of selective inhibitors for human neuronal nitric oxide synthase (nNOS). Research indicates that derivatives of this compound can act as potent inhibitors of nNOS, which is implicated in various neurological disorders. A study demonstrated that one such derivative showed efficacy in an in vivo model for neuropathic pain, highlighting its potential as a therapeutic agent for pain management .
Metabolite of Lorcaserin
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is identified as a metabolite of Lorcaserin (a selective 5-HT2C receptor agonist), which has been utilized in obesity treatment. This connection underscores its relevance in metabolic research and obesity management . The pharmacodynamics and safety profiles of this metabolite are essential for understanding the overall efficacy of Lorcaserin.
Case Studies and Research Findings
Toxicological Studies
Understanding the safety profile of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine is crucial for its application in drug development. Toxicological evaluations have been conducted to assess its genotoxicity and potential hazards. These studies are vital for regulatory compliance and ensuring patient safety during clinical trials.
Analytical Applications
The compound is also significant in analytical chemistry, particularly concerning method development and validation for drug applications. Its role in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) emphasizes its importance in pharmaceutical manufacturing and quality control processes .
Mécanisme D'action
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDAR is a key therapeutic target for drug development toward several neurological disorders .
Mode of Action
The compound interacts with its target, the GluN2B subunits of NMDAR, in a specific and selective manner
Pharmacokinetics
A study has shown that a radiofluorinated congener of the compound, [18f]pf-nb1, was developed for positron emission tomography (pet) imaging . This suggests that the compound may have suitable pharmacokinetic properties for in vivo applications.
Result of Action
It is known that [18f]pf-nb1 binding was selective to glun2b-rich forebrain regions and was specifically blocked by the glun2b antagonist, cp-101,606, in a dose-dependent manner with no brain radiometabolites .
Analyse Biochimique
Biochemical Properties
It is known that this compound is a metabolite of Lorcaserin , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolic pathways of Lorcaserin.
Cellular Effects
Given its relationship to Lorcaserin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Lorcaserin .
Metabolic Pathways
The metabolic pathways involving 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine are not well-characterized. It is known to be a metabolite of Lorcaserin , suggesting that it may be involved in similar metabolic pathways.
Méthodes De Préparation
FK866 peut être synthétisé par une série de réactions chimiques impliquant une bromation et un couplage ultérieur à des intermédiaires spécifiques . La voie de synthèse implique généralement la bromation d'une position benzylique suivie de réactions de couplage pour obtenir le composé final . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
FK866 subit plusieurs types de réactions chimiques, principalement impliquant son interaction avec la nicotinamide phosphoribosyltransférase . Le composé est connu pour inhiber l'enzyme de manière non compétitive, ce qui entraîne un appauvrissement progressif des niveaux de NAD dans les cellules . Les réactifs courants utilisés dans ces réactions comprennent la nicotinamide et l'acide nicotinique, qui peuvent agir comme antidotes aux effets de FK866 . Le principal produit formé à partir de ces réactions est l'inhibition de la biosynthèse du NAD, conduisant à l'apoptose cellulaire .
Applications de la recherche scientifique
FK866 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de l'immunologie. Il a été démontré qu'il induit l'apoptose dans diverses lignées cellulaires cancéreuses, notamment les cellules de carcinome hépatique et de leucémie lymphoïde chronique . De plus, FK866 a été utilisé en association avec d'autres agents chimiothérapeutiques pour améliorer leur efficacité . La capacité du composé à appauvrir les niveaux de NAD en fait un outil précieux pour l'étude du métabolisme cellulaire et de l'homéostasie énergétique .
Mécanisme d'action
Le mécanisme d'action de FK866 implique l'inhibition spécifique de la nicotinamide phosphoribosyltransférase, conduisant à une réduction de la biosynthèse du NAD . Cet appauvrissement du NAD perturbe le métabolisme énergétique cellulaire et déclenche l'apoptose par la voie mitochondriale . Le composé n'affecte pas directement l'activité respiratoire mitochondriale, mais provoque une diminution progressive des niveaux de NAD, conduisant finalement à la mort cellulaire . Les cibles moléculaires impliquées dans cette voie comprennent les enzymes responsables de la biosynthèse et du catabolisme du NAD .
Comparaison Avec Des Composés Similaires
FK866 est unique en raison de sa haute spécificité et de son inhibition non compétitive de la nicotinamide phosphoribosyltransférase . Des composés similaires comprennent CHS828, OT-82 et GEN617, qui ciblent également la biosynthèse du NAD mais peuvent différer en termes de spécificité et de puissance . FK866 se distingue par sa capacité à induire une apoptose retardée sans affecter directement l'activité respiratoire mitochondriale .
Activité Biologique
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is a compound belonging to the class of hydrogenated benzazepines. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research. Notably, it is a metabolite of Lorcaserine, a selective 5-HT2C receptor agonist used in the treatment of obesity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₀H₁₄N₂
Molecular Weight: 166.24 g/mol
IUPAC Name: 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
CAS Number: 188412-52-4
The structure consists of a seven-membered heterocyclic system formed by a benzene ring fused to an azepine ring. This unique structure contributes to its diverse biological activities.
The primary mechanism of action for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine involves its interaction with specific molecular targets such as receptors and enzymes. As a metabolite of Lorcaserine, it acts as an agonist at the 5-HT2C receptor, which plays a crucial role in the regulation of appetite and mood by influencing serotonin levels in the brain.
1. Antidepressant Effects
Research has indicated that compounds similar to 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine exhibit antidepressant properties through their action on serotonin receptors. A study demonstrated that derivatives of benzazepines could enhance serotonergic neurotransmission, suggesting potential use in treating depression .
2. Antitumor Activity
Case studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was evaluated for its activity against the MCF-7 breast cancer cell line and displayed significant antiproliferative effects . The activity was attributed to the compound's ability to induce apoptosis in cancer cells.
3. Neuroprotective Properties
The compound's neuroprotective effects have been explored in models of neurodegenerative diseases. Research indicates that it may help mitigate oxidative stress within neuronal cells . The ability to modulate neurotransmitter systems suggests its potential in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine compares with other benzazepine derivatives:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Lorcaserine | Appetite suppression | 5-HT2C agonist |
Other Benzazepines | Antidepressant effects | Serotonin modulation |
2-Benzazepines | Antitumor activity | Induction of apoptosis |
Case Study 1: Lorcaserine Metabolism
In pharmacokinetic studies involving Lorcaserine, researchers utilized 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 (deuterated form) to trace metabolic pathways. The findings indicated that this compound plays a significant role in understanding the drug's efficacy and safety profile .
Case Study 2: Anticancer Activity
A series of synthesized benzazepine derivatives were tested against various cancer lines. Among them, one derivative showed IC50 values indicating potent activity against MDA-MB-231 (breast cancer) cells . The structural modifications significantly influenced their biological potency.
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXPKSAIAHLVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546777 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107393-73-7 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.